molecular formula C₂₄H₂₉Cl₂N₃O B1150388 GSK2850163 S enantiomer

GSK2850163 S enantiomer

Cat. No. B1150388
M. Wt: 446.41
InChI Key: YFDASBFQKMHSSJ-DEOSSOPVSA-N
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Description

GSK2850163 S enantiomer is the inactive enantiomer of GSK2850163. GSK2850163 is an inositol-requiring enzyme-1 alpha (IRE1a) inhibitor.

Scientific Research Applications

Enantiomeric Separation Techniques

  • Capillary Electrophoresis: Glycosidic surfactants (GSs) have been utilized for the separation of enantiomers, including those similar to GSK2850163 S enantiomer, in capillary electrophoresis. This technique is versatile, allowing for enantioseparation of both charged and neutral solutes (Rassi, 2000).

Chiral Catalysts in Synthesis

  • Privileged Chiral Catalysts: The synthesis of chiral compounds, akin to this compound, involves the use of chiral catalysts. These catalysts ensure the selective production of one enantiomeric form over the other, mirroring the selectivity observed in natural enzymes (Yoon & Jacobsen, 2003).

Optical Techniques for Enantiomer Sorting

  • Plasmonic Tweezers for Enantiomers: A novel optical technique using coaxial plasmonic apertures has been developed to sort chiral specimens like enantiomers. This method uses circularly polarized illumination to selectively trap enantiomers, a concept that can be applied to compounds similar to this compound (Zhao, Saleh, & Dionne, 2016).

Chiral Sensor Devices

  • Solid-State Sensing Devices: Solid-state sensing devices have been developed for the on-line analysis and differentiation of enantiomers. These devices offer fast and reliable chiral sensing, potentially applicable to compounds like this compound (Manoli, Magliulo, & Torsi, 2013).

Chromatographic Techniques

  • Enantiomeric Gas Chromatography: Enantiomeric gas chromatography has been widely used for the separation of optical isomers. This methodology is relevant for compounds like this compound in various industries, including pharmaceuticals and food (He & Beesley, 2005).

Chiral Separation in Liquid Crystals

  • Spontaneous Resolution under Supramolecular Control: Research has shown that non-covalent interactions can lead to the spontaneous resolution of enantiomers in different mediums, such as liquid crystals. This phenomenon is relevant for understanding the behavior of chiral molecules like this compound (Pérez-García & Amabilino, 2002).

Chirality Detection Using Metamaterials

  • Optical Metamaterials for Chirality Detection: Plasmonic metamaterials have been employed to detect chiral molecules at very low concentrations. This technology offers a promising approach to assess molecular chirality, which could be applied to this compound (Zhao et al., 2017).

Enantiomer Analysis in Food Products

  • Analysis in Food Interest Products: The analysis of enantiomers in food products is crucial for assessing authenticity and safety. Techniques like gas chromatography and high-performance liquid chromatography are used for separating compounds similar to this compound (Fanali et al., 2019).

Electrochemical Enantiorecognition

  • Graphene Quantum Dots–Chitosan Composite Film: This composite film has been used for the electrochemical chiral recognition of tryptophan enantiomers, demonstrating a potential application for the recognition of compounds like this compound (Ou et al., 2015).

properties

Molecular Formula

C₂₄H₂₉Cl₂N₃O

Molecular Weight

446.41

IUPAC Name

(5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide

InChI

InChI=1S/C24H29Cl2N3O/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30)/t24-/m0/s1

InChI Key

YFDASBFQKMHSSJ-DEOSSOPVSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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